molecular formula C20H17FO6 B570620 ((2R,3R,4R)-3-(benzoyloxy)-4-fluoro-4-methyl-5-oxotetrahydrofuran-2-yl)methyl benzoate CAS No. 874638-80-9

((2R,3R,4R)-3-(benzoyloxy)-4-fluoro-4-methyl-5-oxotetrahydrofuran-2-yl)methyl benzoate

Cat. No. B570620
M. Wt: 372.348
InChI Key: OUKYMZJNLWKCSO-JXXFODFXSA-N
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Description

((2R,3R,4R)-3-(benzoyloxy)-4-fluoro-4-methyl-5-oxotetrahydrofuran-2-yl)methyl benzoate, also known as ((2R,3R,4R)-3-(benzoyloxy)-4-fluoro-4-methyl-5-oxotetrahydrofuran-2-yl)methyl benzoate, is a useful research compound. Its molecular formula is C20H17FO6 and its molecular weight is 372.348. The purity is usually 95%.
BenchChem offers high-quality ((2R,3R,4R)-3-(benzoyloxy)-4-fluoro-4-methyl-5-oxotetrahydrofuran-2-yl)methyl benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ((2R,3R,4R)-3-(benzoyloxy)-4-fluoro-4-methyl-5-oxotetrahydrofuran-2-yl)methyl benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Influenza Virus Inhibitors : A study identified a compound closely related to ((2R,3R,4R)-3-(benzoyloxy)-4-fluoro-4-methyl-5-oxotetrahydrofuran-2-yl)methyl benzoate as a potent influenza virus inhibitor. This compound was synthesized and evaluated for its anti-influenza viral activity against both A and B viral strains (Vedula et al., 2010).

  • Reactivity Studies : Research on the reactivity of various derivatives of stilbene, including those with benzoyloxy groups, has been conducted. This includes studies on their reactions with the benzoyloxy radical (Barson et al., 1996).

  • Synthesis and Crystal Structure Analysis : Studies focused on the synthesis and crystal structure of related compounds, involving complex reactions and structural analyses through techniques like FTIR, NMR spectroscopy, and X-ray diffraction (Huang et al., 2021).

  • Stereoselective Synthesis : Research has been conducted on the stereoselective synthesis of complex organic compounds, where similar structures to ((2R,3R,4R)-3-(benzoyloxy)-4-fluoro-4-methyl-5-oxotetrahydrofuran-2-yl)methyl benzoate are used as building blocks (Gerber & Vogel, 2001).

  • Fungicidal Activity : There has been synthesis and study of derivatives of (4-methylene-5-oxo-tetrahydrofuran-3-yl)methyl benzoate for potential fungicidal activity, indicating applications in agriculture and plant protection (Xiao-hua, 2013).

  • Synthesis of Modified Drug Side Chains : Research includes the synthesis of fluorine analogs of drug side chains, indicating applications in drug development and modification (Davis & Reddy, 1994).

properties

IUPAC Name

[(2R,3R,4R)-3-benzoyloxy-4-fluoro-4-methyl-5-oxooxolan-2-yl]methyl benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FO6/c1-20(21)16(27-18(23)14-10-6-3-7-11-14)15(26-19(20)24)12-25-17(22)13-8-4-2-5-9-13/h2-11,15-16H,12H2,1H3/t15-,16-,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUKYMZJNLWKCSO-JXXFODFXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C(OC1=O)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1([C@@H]([C@H](OC1=O)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301135489
Record name (2R)-2-Deoxy-2-fluoro-2-methyl-D-erythro-pentonic acid γ-lactone 3,5-dibenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301135489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

((2R,3R,4R)-3-(benzoyloxy)-4-fluoro-4-methyl-5-oxotetrahydrofuran-2-yl)methyl benzoate

CAS RN

874638-80-9
Record name (2R)-2-Deoxy-2-fluoro-2-methyl-D-erythro-pentonic acid γ-lactone 3,5-dibenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=874638-80-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2R)-2-Deoxy-2-fluoro-2-methyl-D-erythro-pentonic acid γ-lactone 3,5-dibenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301135489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [(2R,3R,4R)-3-(benzoyloxy)-4-fluoro-4-methyl-5-oxotetrahydrofuran-2-yl]methyl benzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.113.417
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
1
Citations
P Wang, BK Chun, S Rachakonda, J Du… - The Journal of …, 2009 - ACS Publications
R7128 is the prodrug of 2′-deoxy-2′-fluoro-2′-C-methylcytidine (PSI-6130), a potent and selective inhibitor of HCV NS5B polymerase. Currently, R7128 is in clinical trials for the …
Number of citations: 101 pubs.acs.org

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